molecular formula C12H16N2O2S2 B2929363 5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide CAS No. 1396567-39-7

5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide

Cat. No. B2929363
CAS RN: 1396567-39-7
M. Wt: 284.39
InChI Key: MEQDHIRUGPLVEQ-UHFFFAOYSA-N
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Description

5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. This compound is also known as TETCA and has been synthesized using various methods. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. The presence of both carbonyl and cyano functional groups makes it a suitable reactant for reactions with bidentate reagents, leading to the formation of diverse heterocyclic frameworks. These reactions often involve the active hydrogen on C-2, enabling condensation and substitution reactions .

Biological Activity

Derivatives of cyanoacetamide, which is structurally related to our compound of interest, have been reported to exhibit a wide range of biological activities. This suggests that our compound may also be explored for its potential in biochemistry and pharmacology as a chemotherapeutic agent .

Chemotherapeutic Research

The compound’s potential utility in evolving better chemotherapeutic agents is significant. Its derivatives can be synthesized and tested for their efficacy against various cancer cell lines, contributing to the development of new cancer treatments .

Catalysis

In the field of green chemistry, this compound could be used as a catalyst or a component of a catalytic system for organic reactions. Its structural features may enable it to facilitate reactions under solvent-free conditions, which is a desirable attribute in sustainable chemistry practices .

Antitumor Activity

Specific derivatives of the compound have shown promising antitumor activity. For instance, certain thiadiazole and thiazole derivatives have demonstrated inhibitory effects against human hepatocellular carcinoma and breast carcinoma cell lines .

Synthetic Intermediates

The compound can act as an intermediate in the synthesis of more complex molecules. Its reactivity could be harnessed to create novel compounds with potential applications in materials science or as pharmaceutical intermediates .

properties

IUPAC Name

5-oxo-N-(2-thiophen-2-ylethyl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c15-11-4-7-17-8-10(14-11)12(16)13-5-3-9-2-1-6-18-9/h1-2,6,10H,3-5,7-8H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQDHIRUGPLVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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